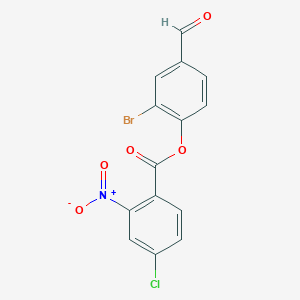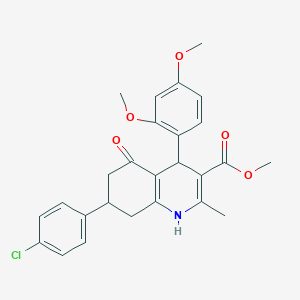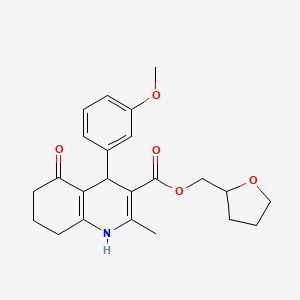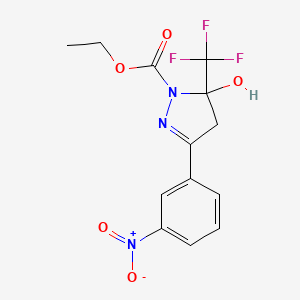
1-(2-methoxybenzoyl)-4-(3-pyridinylmethyl)piperazine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-methoxybenzoyl)-4-(3-pyridinylmethyl)piperazine oxalate is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound is also known by its other names, including MPPO, P4MP, and N-[2-(2-methoxybenzoyl)-4-(3-pyridinylmethyl)piperazin-1-yl] oxalate.
作用機序
The exact mechanism of action of 1-(2-methoxybenzoyl)-4-(3-pyridinylmethyl)piperazine oxalate is not fully understood. However, it has been suggested that the compound may act by modulating the levels of certain neurotransmitters in the brain, such as serotonin and dopamine. It has also been proposed that the compound may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
1-(2-methoxybenzoyl)-4-(3-pyridinylmethyl)piperazine oxalate has been found to have several biochemical and physiological effects. In animal studies, the compound has been shown to increase the levels of certain neurotransmitters such as serotonin and dopamine, which are known to play a role in mood regulation. The compound has also been found to have potent anticonvulsant activity, which may be due to its ability to modulate the activity of certain ion channels in the brain. In addition, 1-(2-methoxybenzoyl)-4-(3-pyridinylmethyl)piperazine oxalate has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis (programmed cell death) and inhibiting angiogenesis (the formation of new blood vessels).
実験室実験の利点と制限
One of the main advantages of using 1-(2-methoxybenzoyl)-4-(3-pyridinylmethyl)piperazine oxalate in lab experiments is its potent activity against various types of cancer cells. This makes it a promising candidate for the development of new anticancer drugs. Another advantage is its ability to modulate the levels of certain neurotransmitters, which makes it a potential candidate for the treatment of mood disorders such as anxiety and depression. However, one of the limitations of using this compound is its relatively low solubility in water, which may make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions that could be explored in the study of 1-(2-methoxybenzoyl)-4-(3-pyridinylmethyl)piperazine oxalate. One potential direction is the development of new anticancer drugs based on the structure of this compound. Another direction is the exploration of the compound's potential use in the treatment of mood disorders such as anxiety and depression. Additionally, further research could be conducted to better understand the compound's mechanism of action and to identify potential targets for drug development.
合成法
The synthesis of 1-(2-methoxybenzoyl)-4-(3-pyridinylmethyl)piperazine oxalate involves the reaction of 2-methoxybenzoic acid with 1-(3-pyridinylmethyl)-4-piperazinecarboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction mixture is then treated with oxalic acid to form the oxalate salt of the compound. This method has been reported in several research articles and has been found to be efficient and reproducible.
科学的研究の応用
1-(2-methoxybenzoyl)-4-(3-pyridinylmethyl)piperazine oxalate has been extensively studied for its potential application in medicinal chemistry and pharmacology. It has been reported to exhibit potent anticonvulsant, anxiolytic, and antidepressant activities in animal models. The compound has also been found to have significant activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. In addition, 1-(2-methoxybenzoyl)-4-(3-pyridinylmethyl)piperazine oxalate has been studied for its potential use as a diagnostic tool for Alzheimer's disease.
特性
IUPAC Name |
(2-methoxyphenyl)-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2.C2H2O4/c1-23-17-7-3-2-6-16(17)18(22)21-11-9-20(10-12-21)14-15-5-4-8-19-13-15;3-1(4)2(5)6/h2-8,13H,9-12,14H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPROREQILFNNLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=CN=CC=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxy-phenyl)-(4-pyridin-3-ylmethyl-piperazin-1-yl)-methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-acetyl-3-({4-[(3,5-dibromo-2-hydroxybenzylidene)amino]phenyl}imino)-7-nitro-1-indanone](/img/structure/B5231180.png)
![ethyl 6-bromo-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate](/img/structure/B5231183.png)

![5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5231192.png)

![1-[(5-{[(4-methoxy-1-naphthyl)oxy]methyl}-3-isoxazolyl)carbonyl]-3-piperidinol](/img/structure/B5231208.png)
![1-(2-fluorophenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5231213.png)
![2-isopropoxyethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5231223.png)

![cyclohexyl (7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B5231260.png)

![4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-2-methyl-1(2H)-isoquinolinone](/img/structure/B5231271.png)

